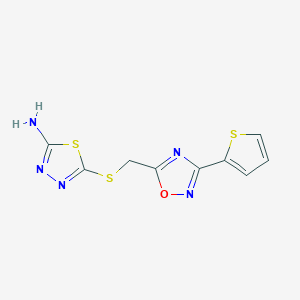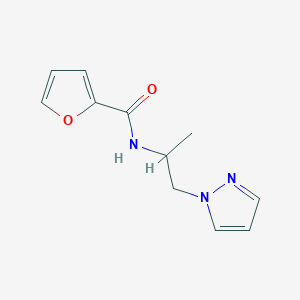
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that features multiple functional groups, including thiophene, oxadiazole, and thiadiazole rings. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazides with carbon disulfide under basic conditions. The final step often involves the coupling of the thiophene moiety with the oxadiazole and thiadiazole intermediates under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production while maintaining control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities. The presence of multiple heterocyclic rings contributes to its pharmacological potential .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiophene, oxadiazole, and thiadiazole derivatives, such as:
- 2-(Thiophen-2-yl)-1,3,4-oxadiazole
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole
- 3-(Thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
What sets 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .
Eigenschaften
Molekularformel |
C9H7N5OS3 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-12-13-9(18-8)17-4-6-11-7(14-15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,12) |
InChI-Schlüssel |
MEZOOMWDTHJKLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)





![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)







